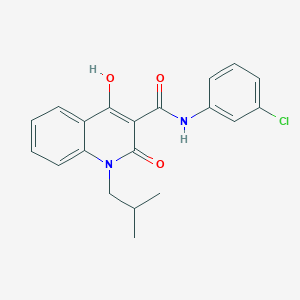![molecular formula C13H10N2O4 B11989042 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol CAS No. 15666-65-6](/img/structure/B11989042.png)
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.236 g/mol This compound is known for its unique structure, which includes a hydroxyphenyl group, a nitrophenol group, and an imine linkage
Méthodes De Préparation
The synthesis of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol typically involves the condensation reaction between o-phenylenediamine and 5-nitrosalicaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies focusing on its interactions with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The compound’s anti-inflammatory effects are linked to its interaction with signaling pathways that regulate inflammation, such as the NF-κB pathway .
Comparaison Avec Des Composés Similaires
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol can be compared with similar compounds such as:
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-nitrophenol: This compound has a similar structure but with the nitro group in a different position, leading to variations in its chemical reactivity and applications.
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}nicotinic acid: This compound contains a nicotinic acid moiety, which imparts different biological activities and potential therapeutic applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
15666-65-6 |
|---|---|
Formule moléculaire |
C13H10N2O4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)methylideneamino]-5-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-4-2-1-3-9(12)8-14-11-6-5-10(15(18)19)7-13(11)17/h1-8,16-17H |
Clé InChI |
XIAUVVVPBGQLFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)
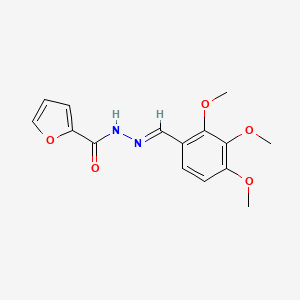

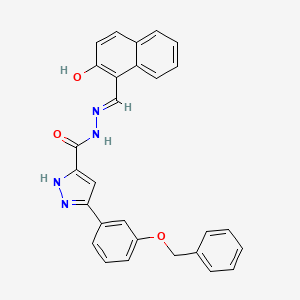
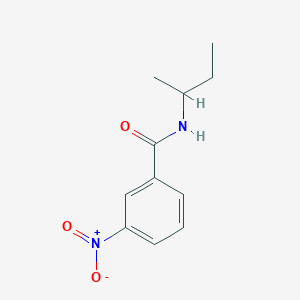
![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)
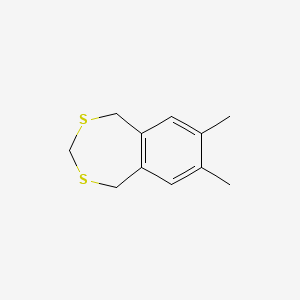
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)

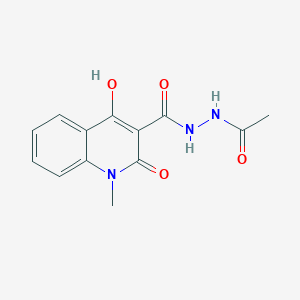
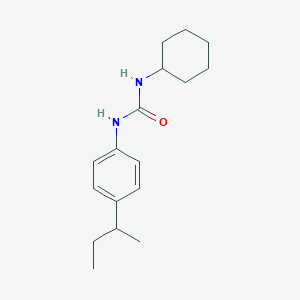
![Methyl 2-[(2-hydroxy-4-oxo-1-propylquinoline-3-carbonyl)amino]benzoate](/img/structure/B11989022.png)
